Comparative Lipophilicity and Polarity: XLogP3-AA and TPSA Analysis
The methyl substitution on the imidazole ring directly modifies the lipophilicity and polarity of the scaffold. 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine exhibits an XLogP3-AA value of 1.6 and a Topological Polar Surface Area (TPSA) of 43.6 Ų [1]. In contrast, the demethylated analog, 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine, has a lower XLogP3-AA of 1.2 and a TPSA of 43.6 Ų [2]. This difference quantifies the specific impact of the 4-methyl group on lipophilicity, a key determinant in molecular recognition and permeability.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.6; TPSA: 43.6 Ų |
| Comparator Or Baseline | 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine: XLogP3-AA: 1.2; TPSA: 43.6 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.4; ΔTPSA = 0 Ų |
| Conditions | Computed properties using standard software (e.g., XLogP3 3.0, Cactvs 3.4.8.18) as reported by PubChem |
Why This Matters
The quantifiable difference in lipophilicity confirms the 4-methyl group as a determinant of hydrophobic interactions, ensuring that scientists procuring this specific analog acquire the intended property profile for their target-binding or formulation studies.
- [1] PubChem. 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine. Compound Summary. PubChem CID: 26369838. View Source
- [2] PubChem. 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine. Compound Summary. PubChem CID: 2757612. View Source
